N-(4-acetylphenyl)-4-chlorobenzamide
CAS No.: 72269-23-9
Cat. No.: VC20955789
Molecular Formula: C15H12ClNO2
Molecular Weight: 273.71 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 72269-23-9 |
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Molecular Formula | C15H12ClNO2 |
Molecular Weight | 273.71 g/mol |
IUPAC Name | N-(4-acetylphenyl)-4-chlorobenzamide |
Standard InChI | InChI=1S/C15H12ClNO2/c1-10(18)11-4-8-14(9-5-11)17-15(19)12-2-6-13(16)7-3-12/h2-9H,1H3,(H,17,19) |
Standard InChI Key | XRDNUECBGFPZOM-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Physical and Chemical Properties
Basic Identification Data
N-(4-acetylphenyl)-4-chlorobenzamide is characterized by several identifying parameters that distinguish it from other chemical compounds. These parameters are essential for researchers working with this compound.
Table 1: Identification Parameters of N-(4-acetylphenyl)-4-chlorobenzamide
Structural Information
The structural characteristics of N-(4-acetylphenyl)-4-chlorobenzamide are well-defined through various chemical descriptors that provide insight into its three-dimensional arrangement and chemical behavior.
Table 2: Structural Descriptors of N-(4-acetylphenyl)-4-chlorobenzamide
Computed Properties
The computed physicochemical properties of N-(4-acetylphenyl)-4-chlorobenzamide provide valuable information about its potential behavior in biological systems and chemical reactions.
Table 3: Physicochemical Properties of N-(4-acetylphenyl)-4-chlorobenzamide
Synthesis Methods
Documented Synthesis Procedures
A synthesis method has been documented in research literature that could be applied to N-(4-acetylphenyl)-4-chlorobenzamide:
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Reaction of 4-aminoacetophenone (10 mmol) with Na₂CO₃ (10 mmol) and molecular sieves in anhydrous THF (10 mL) at room temperature, stirred overnight.
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After reaction completion, the mixture is poured into ice-water and the precipitated solid is filtered off and recrystallized from ethanol .
The synthesis has been reported to yield a white powder with a melting point of 162-163 °C, which can be confirmed by LC-MS showing m/z 273.9 [M+H]⁺ .
Alternative Synthesis Approach
Another approach for synthesizing benzamide derivatives involves a copper-catalyzed C-N bond formation via sequential acylation and deacylation process. This method has been documented for the synthesis of N-(4-acetylphenyl)-4-chlorobenzamide, listed as compound 3g in research literature . This represents a novel strategy that might offer advantages in terms of yield or reaction conditions compared to traditional methods.
Biological Activities and Applications
Structure-Activity Relationships
The development of Quantitative Structure-Activity Relationship (QSAR) models has helped correlate physicochemical parameters with biological activity in similar structures. These models can potentially predict the biological activity of N-(4-acetylphenyl)-4-chlorobenzamide based on its structural features and physicochemical properties.
The presence of both a chlorine atom on the benzamide moiety and an acetyl group on the phenyl ring likely contributes to its potential biological activity through enhanced binding interactions with target proteins and improved metabolic stability .
Research Applications
Pharmaceutical Research
N-(4-acetylphenyl)-4-chlorobenzamide and related compounds have shown potential as scaffolds in drug discovery due to enhanced biological activities and safety profiles. The compound's structure makes it suitable for further modification to develop derivatives with improved pharmacological properties.
Metallaphotoredox Catalysis
Recent research in the field of metallaphotoredox decarboxylative arylation has referenced related benzamide compounds. This suggests that N-(4-acetylphenyl)-4-chlorobenzamide might have applications in advanced synthetic chemistry methodologies, particularly those involving nickel and photoredox catalysis .
Crystal Structure Studies
Research on similar compounds has included crystal structure analyses to determine molecular characteristics and properties. The structural information obtained from such studies provides valuable insights into the three-dimensional arrangement and potential intermolecular interactions of compounds like N-(4-acetylphenyl)-4-chlorobenzamide .
Related Compounds
Structural Analogs
Several structural analogs of N-(4-acetylphenyl)-4-chlorobenzamide have been identified and studied, providing a broader context for understanding its properties and potential applications.
Table 4: Structural Analogs of N-(4-acetylphenyl)-4-chlorobenzamide
Thiourea Derivatives
Research has also explored related thiourea derivatives, such as N-((4-acetylphenyl)carbamothioyl)pivalamide, which shares the 4-acetylphenyl moiety but incorporates a thiourea linkage instead of the amide bond found in N-(4-acetylphenyl)-4-chlorobenzamide. These thiourea derivatives have shown interesting enzyme inhibition activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), alpha-amylase, and urease enzymes .
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